BIBP 3226

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

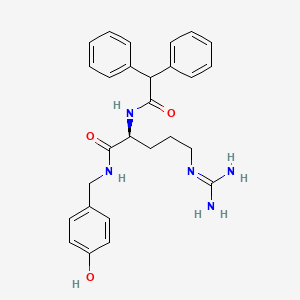

The compound “BIBP 3226” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, including amides, phenyl rings, and a guanidine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the amide bond: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride or anhydride) to form the amide linkage.

Introduction of the guanidine group: This can be achieved by reacting an amine with a guanidine derivative under basic conditions.

Attachment of the phenyl rings: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Final coupling: The final step may involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the guanidine moiety.

Reduction: Reduction reactions could target the amide bonds or the guanidine group.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Cardiovascular Research

Role in Blood Pressure Regulation

BIBP 3226 has been instrumental in elucidating the physiological roles of Neuropeptide Y (NPY) and Y1 receptors in blood pressure regulation. Studies have shown that while antagonism of Y1 receptors does not significantly affect basal blood pressure, it can attenuate stress-induced hypertension. This suggests that NPY is predominantly released during stress, which activates the sympathetic nervous system .

Case Study: Stress-Induced Hypertension

In a study investigating the effects of this compound on stress-induced hypertension, researchers found that administration of this compound significantly reduced hypertension triggered by stressors in animal models. This supports the hypothesis that Y1 receptors play a critical role in mediating cardiovascular responses to stress .

Neurobiology

Effects on Anxiety and Appetite Regulation

this compound has been used to explore the anxiogenic and anorectic effects associated with Y1 receptor activation. The compound blocks the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response . By inhibiting these pathways, this compound provides insights into potential therapeutic targets for anxiety disorders and appetite regulation.

Case Study: Behavioral Changes Under Stress

In experiments where this compound was administered intracerebroventricularly to rats subjected to repeated stress, significant alterations were observed in gastric motility and colonic transit. The antagonist abolished habituation mechanisms, leading to increased CRF levels and delayed gastric emptying. These findings highlight the compound's role in modulating neuroendocrine responses under stress .

Metabolic Studies

Impact on Bone Regeneration

Recent research has indicated that this compound may be beneficial in bone regeneration studies. The compound's ability to selectively antagonize Y1 receptors has been linked to enhanced osteogenic activity, making it a candidate for therapeutic applications in bone healing .

Quantification Methods

A validated HPLC-MS/MS method has been developed for quantifying this compound at picogram levels, allowing for detailed studies on its effects within biological systems. This method demonstrated high sensitivity and specificity, facilitating research into its role in various physiological processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardiovascular Research | Investigating blood pressure regulation and stress responses | Attenuates stress-induced hypertension |

| Neurobiology | Exploring anxiety regulation and appetite control | Anxiogenic effects; alters gastric motility |

| Metabolic Studies | Assessing impacts on bone regeneration | Potential enhancement of osteogenic activity |

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-5-(aminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide

- (2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-methoxyphenyl)methyl]pentanamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Propiedades

Fórmula molecular |

C27H31N5O3 |

|---|---|

Peso molecular |

473.6 g/mol |

Nombre IUPAC |

(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |

InChI |

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |

Clave InChI |

KUWBXRGRMQZCSS-QHCPKHFHSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

Sinónimos |

BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.